molecular formula C8H9ClOS B1354781 Benzene, 1-[(chloromethyl)thio]-4-methoxy- CAS No. 7205-89-2

Benzene, 1-[(chloromethyl)thio]-4-methoxy-

Cat. No.: B1354781
CAS No.: 7205-89-2
M. Wt: 188.67 g/mol
InChI Key: GEOWMGXEZOADNA-UHFFFAOYSA-N
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Description

Benzene, 1-[(chloromethyl)thio]-4-methoxy-: is an organic compound with the molecular formula C8H9ClOS It is a derivative of benzene, where a chloromethylthio group and a methoxy group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chloromethylation: The synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy- typically involves the chloromethylation of 4-methoxybenzene (anisole). This reaction can be carried out using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc chloride (ZnCl2) under controlled conditions.

    Thioether Formation: The chloromethylated product is then reacted with thiol compounds to form the thioether linkage. This step often requires a base such as sodium hydroxide (NaOH) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-[(chloromethyl)thio]-4-methoxy- can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include sodium thiolate (NaSR) and potassium hydroxide (KOH).

    Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction Reactions: The compound can also undergo reduction reactions, where the chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium thiolate (NaSR), potassium hydroxide (KOH)

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

Major Products:

    Substitution: Thiomethyl derivatives

    Oxidation: Sulfoxides, sulfones

    Reduction: Methyl derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Benzene, 1-[(chloromethyl)thio]-4-methoxy- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound can be used in biochemical studies to investigate the interactions of thioether-containing molecules with biological systems.

Medicine:

    Drug Development: It serves as a precursor in the development of drugs that target specific biochemical pathways, particularly those involving sulfur-containing compounds.

Industry:

    Material Science: The compound is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Benzene, 1-[(chloromethyl)thio]-4-methoxy- involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction can lead to the formation of covalent bonds with various nucleophilic sites in biological molecules, potentially altering their function. The thioether group can also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

  • Benzene, 1-chloro-4-[(chloromethyl)thio]-
  • Benzene, 1-[(chloromethyl)thio]-4-chloro-
  • Benzene, 1-[(chloromethyl)thio]-4-methyl-

Uniqueness: Benzene, 1-[(chloromethyl)thio]-4-methoxy- is unique due to the presence of both a methoxy group and a chloromethylthio group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. The methoxy group can influence the electron density of the benzene ring, affecting the compound’s reactivity in substitution and redox reactions.

Properties

IUPAC Name

1-(chloromethylsulfanyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClOS/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOWMGXEZOADNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443374
Record name Benzene, 1-[(chloromethyl)thio]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-89-2
Record name Benzene, 1-[(chloromethyl)thio]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(chloromethyl)sulfanyl]-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Methoxythiophenol (40 mmol) was dissolved in bromochloromethane (0.8 mol) and triethylamine (40 mmol) added dropwise with stirring and external cooling to keep the reaction below room temperature. Once the addition was completed the reaction mixture was stirred at room temperature for 1 h. The mixture was then washed with water, the organic solution dried (MgSO4), the solvent evaporated off and the residue distilled; yield: 3.90 g (52%), b.p. 70° C./0.01 mmHg. The physical data for the title compound are detailed in J. Hayami, N. Tanaka, S. Kurabayashi, Y. Kotani and A. Kaji; Bull.Chem.Soc. (Japan) 44, 3091 (1971).
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
0.8 mol
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step Two

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